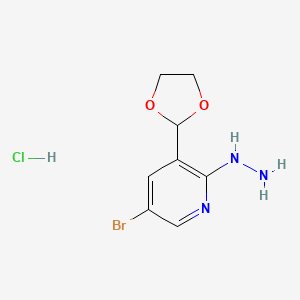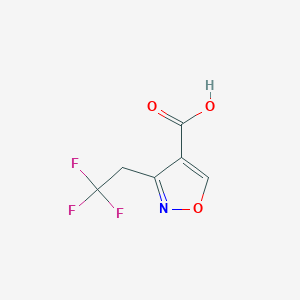
2-amino-1H-Imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1H-Imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring with an amino group at the 2-position and a carboxamide group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-Imidazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield substituted imidazoles . Another method involves the hydrolysis of commercially available precursors like hypoxanthine, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound typically focus on optimizing yield and minimizing environmental impact. One efficient method involves a one-step synthesis from hypoxanthine, which is both cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1H-Imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield amino-imidazole derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted imidazoles, amino-imidazole derivatives, and other functionalized imidazole compounds .
Applications De Recherche Scientifique
2-amino-1H-Imidazole-5-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-1H-Imidazole-5-carboxamide involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds to the kinase domain of BTK, inhibiting its activity and thereby suppressing the aberrant activation of BTK in B-cell malignancies . The compound forms hydrogen bonds with the kinase, stabilizing the inactive conformation of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-amino-1H-imidazole-4-carboxamide
- 5-aminoimidazole-4-carboxamide
- Indole-2-carboxamide derivatives
Uniqueness
What sets 2-amino-1H-Imidazole-5-carboxamide apart is its specific substitution pattern, which imparts unique inhibitory properties against certain enzymes and proteins. This makes it a valuable scaffold for the development of selective kinase inhibitors .
Propriétés
Formule moléculaire |
C4H6N4O |
|---|---|
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
2-amino-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C4H6N4O/c5-3(9)2-1-7-4(6)8-2/h1H,(H2,5,9)(H3,6,7,8) |
Clé InChI |
PWWHXPQSTNMAJT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



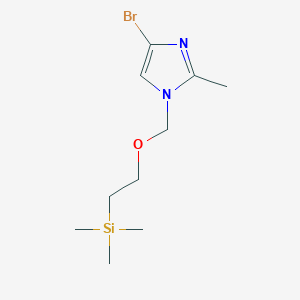

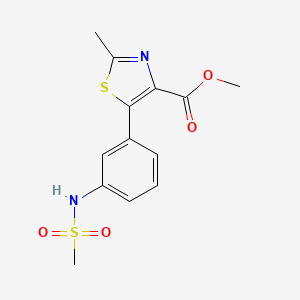
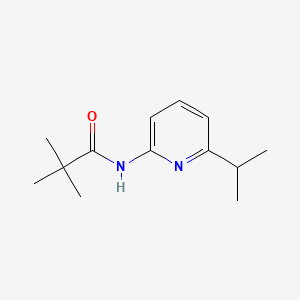
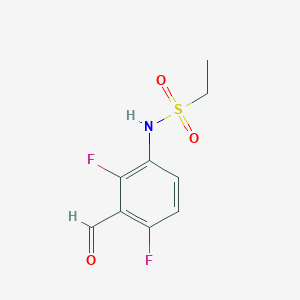

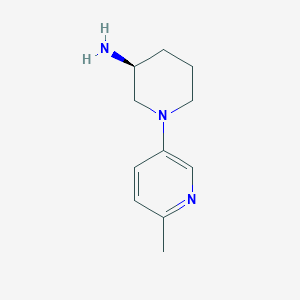
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
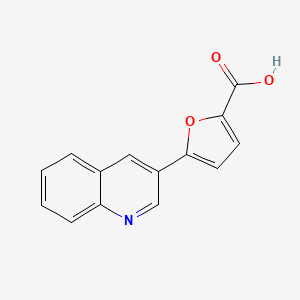
![20-[[(1S)-4-[[(2S)-6-amino-1-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxohexan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B13924154.png)

